molecular formula C17H18F2N2OS B12926061 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one CAS No. 255898-11-4

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one

Cat. No.: B12926061
CAS No.: 255898-11-4
M. Wt: 336.4 g/mol
InChI Key: CHBMGMAGCOPBHF-UHFFFAOYSA-N
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Description

2-Cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is a pyrimidinone derivative belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (DABO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound exhibits potent activity against HIV-1 reverse transcriptase (RT), a critical enzyme in viral replication. Its structure features a pyrimidinone core substituted with a cyclopentylsulfanyl group at position 2 and a chiral 1-(2,6-difluorophenyl)ethyl moiety at position 2. These substituents enhance binding affinity to the RT enzyme’s hydrophobic pocket, contributing to its antiviral efficacy .

Properties

CAS No.

255898-11-4

Molecular Formula

C17H18F2N2OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H18F2N2OS/c1-10(16-12(18)7-4-8-13(16)19)14-9-15(22)21-17(20-14)23-11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22)

InChI Key

CHBMGMAGCOPBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC(=N1)SC2CCCC2)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against HIV and Hepatitis C virus. Its ability to interfere with viral replication mechanisms makes it a candidate for further development in antiviral therapies. Research indicates that compounds with similar structures can enhance immune responses against viral infections .

Study on Anticancer Effects

In a study published in the Russian Journal of Organic Chemistry, researchers synthesized derivatives of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antiviral Research

Another investigation focused on the antiviral potential of this compound against HIV-1. The study highlighted its effectiveness in inhibiting viral entry into host cells, suggesting that it could serve as a foundation for developing new antiviral drugs targeting HIV envelope glycoproteins .

Mechanism of Action

The mechanism by which 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one exerts its effects depends on its interaction with specific molecular targets. Potential targets include:

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Mode : Molecular dynamics simulations suggest that the cyclopentylsulfanyl group in the target compound forms van der Waals interactions with RT residues Tyr181 and Tyr188, stabilizing the “closed” conformation of the enzyme .
  • Resistance Profile : Unlike first-generation NNRTIs (e.g., nevirapine), the 2,6-difluorophenyl moiety mitigates resistance mutations (e.g., K103N) by maintaining contact with Pro225 and Val106 .

Biological Activity

The compound 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one , with the CAS number 255898-11-4, belongs to a class of nitrogen-containing heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C17H18F2N2OS
Molecular Weight 336.399 g/mol
LogP 4.646
PSA (Polar Surface Area) 71.31 Ų

Structural Characteristics

The compound features a pyrimidine core substituted with a cyclopentylsulfanyl group and a difluorophenyl ethyl moiety. The structural complexity contributes to its unique biological activity.

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activities. A study focused on similar compounds demonstrated their effectiveness against various viral strains, suggesting that 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one may have potential as an antiviral agent due to its structural similarities to known antiviral drugs .

Anticancer Activity

Emerging data suggest that pyrimidine derivatives can also exhibit anticancer properties. For instance, compounds structurally related to 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism is thought to involve cell cycle arrest and induction of apoptosis in cancer cells .

Synthetic Route Overview

The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one involves several key steps:

  • Condensation Reaction : The initial step combines 2-(2,6-difluorophenyl)acetic acid with malonic acid derivatives.
  • Cyclization : The resulting intermediates undergo cyclization with thiourea to form the pyrimidine ring.
  • Alkylation : Finally, cyclopentyl chloride is reacted with the pyrimidine derivative using potassium carbonate as a base to yield the target compound .

Study on Antiviral Derivatives

A comprehensive study evaluated various derivatives of pyrimidines against viral infections, noting that modifications in the substituents significantly affected their antiviral potency. The results indicated that compounds with a similar structure to 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one demonstrated promising results against influenza and other viral pathogens .

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